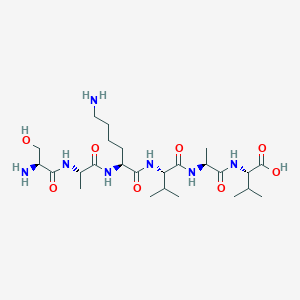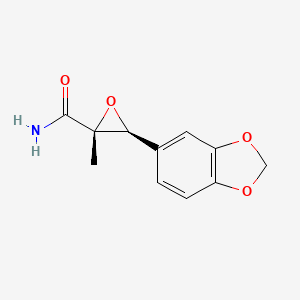![molecular formula C7H12F2O2 B12531126 (2R,3R)-2-[(2S)-2,3-difluoro-3-methoxypropyl]-3-methyloxirane CAS No. 676265-92-2](/img/structure/B12531126.png)
(2R,3R)-2-[(2S)-2,3-difluoro-3-methoxypropyl]-3-methyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-2-[(2S)-2,3-difluoro-3-methoxypropyl]-3-methyloxirane is a chiral epoxide compound with potential applications in various fields of chemistry and biology. The compound’s unique structure, featuring two fluorine atoms and a methoxy group, makes it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-[(2S)-2,3-difluoro-3-methoxypropyl]-3-methyloxirane typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the epoxidation of a suitable precursor using a chiral oxidizing agent. The reaction conditions often include low temperatures and controlled pH to maintain the integrity of the chiral centers.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the necessary functional groups in a controlled manner, ensuring high purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-[(2S)-2,3-difluoro-3-methoxypropyl]-3-methyloxirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can replace the methoxy or fluorine groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(2R,3R)-2-[(2S)-2,3-difluoro-3-methoxypropyl]-3-methyloxirane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,3R)-2-[(2S)-2,3-difluoro-3-methoxypropyl]-3-methyloxirane involves its interaction with molecular targets such as enzymes or receptors. The compound’s epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-2-[(2S)-2,3-difluoro-3-hydroxypropyl]-3-methyloxirane
- (2R,3R)-2-[(2S)-2,3-dichloro-3-methoxypropyl]-3-methyloxirane
- (2R,3R)-2-[(2S)-2,3-difluoro-3-ethoxypropyl]-3-methyloxirane
Uniqueness
The presence of both fluorine atoms and a methoxy group in (2R,3R)-2-[(2S)-2,3-difluoro-3-methoxypropyl]-3-methyloxirane distinguishes it from similar compounds
Properties
CAS No. |
676265-92-2 |
|---|---|
Molecular Formula |
C7H12F2O2 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
(2R,3R)-2-[(2S)-2,3-difluoro-3-methoxypropyl]-3-methyloxirane |
InChI |
InChI=1S/C7H12F2O2/c1-4-6(11-4)3-5(8)7(9)10-2/h4-7H,3H2,1-2H3/t4-,5+,6-,7?/m1/s1 |
InChI Key |
BSLXXOMAXVTTOR-JFRCYRBUSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](O1)C[C@@H](C(OC)F)F |
Canonical SMILES |
CC1C(O1)CC(C(OC)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2-[2-(4-Fluorophenyl)ethenyl]-1,3-oxazol-4-yl}methanol](/img/structure/B12531064.png)
![(Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B12531075.png)


![5-[(1E,3E)-5-iminopenta-1,3-dienyl]-4-sulfanyl-3H-1,3-thiazole-2-thione](/img/structure/B12531086.png)
![3-[(3,4-Dimethylphenyl)amino]-1,3-diphenylpropan-1-one](/img/structure/B12531088.png)



![5-[(3,4-Dichlorophenyl)methoxy]-6-methylpyrimidine-2,4-diamine](/img/structure/B12531107.png)



